molecular formula C13H22N4O2S B6249026 tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate CAS No. 2411286-42-3

tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate

Cat. No. B6249026
CAS RN: 2411286-42-3
M. Wt: 298.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate (TBA-PIPC) is a novel compound synthesized from tert-butyl 4-amino-5-methylthiazole-2-carboxylate (TBA-MTC) and piperidine-1-carboxylic acid. It is a heterocyclic compound composed of an aminomethyl group and a piperidine ring. The compound has attracted much attention due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate has been studied extensively in the field of medicinal chemistry and has been found to possess anti-inflammatory, anti-bacterial, and anti-tumor activities. The compound has also been studied for its potential applications in the treatment of cancer and other diseases. Furthermore, tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate has been investigated for its ability to inhibit the growth of certain bacteria, including E. coli and S. aureus.

Mechanism of Action

The mechanism of action of tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate is not fully understood. However, it is believed to act by targeting specific protein targets which are involved in the regulation of inflammation and tumor growth. It is believed to bind to specific protein targets, such as kinases and phosphatases, and inhibit their activity.
Biochemical and Physiological Effects
tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate has been found to possess anti-inflammatory, anti-bacterial, and anti-tumor activities. In addition, it has been found to inhibit the growth of certain bacteria, including E. coli and S. aureus. The compound has also been found to possess antioxidant and anti-aging properties.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate has several advantages when used in laboratory experiments. The compound is relatively easy to synthesize and is relatively stable in solution. Furthermore, it is non-toxic and has been found to be effective in a wide range of laboratory experiments. However, the compound is relatively expensive and may not be suitable for large-scale production.

Future Directions

There are several potential future directions for the study of tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate. These include further investigation of its anti-inflammatory, anti-bacterial, and anti-tumor activities, as well as its potential applications in the treatment of cancer and other diseases. Furthermore, further research could be conducted to investigate the compound’s ability to inhibit the growth of certain bacteria, including E. coli and S. aureus. Additionally, further research could be conducted to investigate the compound’s antioxidant and anti-aging properties. Finally, further research could be conducted to investigate the potential applications of tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate in drug delivery systems.

Synthesis Methods

Tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate can be synthesized through a condensation reaction between TBA-MTC and piperidine-1-carboxylic acid. The reaction is catalyzed by an acid catalyst, such as hydrochloric acid, and is carried out at a temperature of 80-90°C. The reaction produces a white solid product which is then purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate involves the reaction of tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate with 5-(chloromethyl)-1,3,4-thiadiazole-2-amine in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate", "5-(chloromethyl)-1,3,4-thiadiazole-2-amine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate and 5-(chloromethyl)-1,3,4-thiadiazole-2-amine in a suitable solvent (e.g. DMF).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate as a white solid." ] }

CAS RN

2411286-42-3

Product Name

tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate

Molecular Formula

C13H22N4O2S

Molecular Weight

298.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.